Cas no 2379-55-7 (2,3-Dimethylquinoxaline)
2,3-Dimethylquinoxaline Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dimethylquinoxaline
- 2,3-Dimethyl-chinoxalin
- 2,3-Dimethyl-quinoxaline
- EINECS 219-162-0
- QUINOXALINE,2,3-DIMETHYL
- Quinoxaline,3-dimethyl
- NSC 1789
- QUINOXALINE, 2,3-DIMETHYL-
- 4K2NH2OBE9
- FKHNZQFCDGOQGV-UHFFFAOYSA-N
- NSC1789
- Quinoxaline,3-dimethyl-
- 2,3-dimethyl-quinoxalin
- quinoxaline,2,3-dimethyl-
- 2,3-DIMETHYL QUINOXALINE
- 2 3-dime
-
- MDL: MFCD00006728
- Inchi: 1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3
- InChI Key: FKHNZQFCDGOQGV-UHFFFAOYSA-N
- SMILES: CC1=C(C)N=C2C(C=CC=C2)=N1
- BRN: 0114832
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 25.8
Experimental Properties
- Color/Form: Cream or brown powder
- Density: 1.109±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 104.0 to 109.0 deg-C
- Boiling Point: 130°C/1.5mmHg(lit.)
- Flash Point: 105.3±17.2 ºC,
- Refractive Index: 1.6392 (estimate)
- Solubility: Slightly soluble (8.9 g/l) (25 º C),
- PSA: 25.78000
- LogP: 2.24660
- Solubility: Soluble in ethanol \ ether \ acetone and benzene
2,3-Dimethylquinoxaline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301,H315,H318,H335
- Warning Statement: P261,P280,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: S26-S36/37/39
- RTECS:VD1960000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R22
- TSCA:Yes
- HazardClass:6.1
- PackingGroup:Ⅲ
2,3-Dimethylquinoxaline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dimethylquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0795-100g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97.0%(T) | 100g |
¥1875.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0795-25g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97.0%(T) | 25g |
¥545.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76410-25g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97% | 25g |
¥187.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76410-5g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97% | 5g |
¥65.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76410-100g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97% | 100g |
¥627.0 | 2023-09-08 | |
| TRC | D263880-2.5g |
2,3-Dimethylquinoxaline |
2379-55-7 | 2.5g |
$ 45.00 | 2022-06-05 | ||
| TRC | D263880-5g |
2,3-Dimethylquinoxaline |
2379-55-7 | 5g |
$ 65.00 | 2022-06-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016506-25g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97% | 25g |
¥267 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016506-5g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97% | 5g |
¥76 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D123515-25g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97% | 25g |
¥291.90 | 2023-09-03 |
2,3-Dimethylquinoxaline Suppliers
2,3-Dimethylquinoxaline Related Literature
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1. Addition reactions of heterocyclic compounds. Part XXXL. Methylquinoxalines with acetylenic estersR. M. Acheson,M. W. Foxton J. Chem. Soc. C 1968 378
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2. 404. Quinoxaline N-oxides. Part V. Further Bz-substituted derivativesJ. A. Silk J. Chem. Soc. 1956 2058
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3. 568. Quinoxaline N-oxides. Part II. Oxides of Py-substituted quinoxalinesJ. K. Lanquist,G. J. Stacey J. Chem. Soc. 1953 2822
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Javier Peralta-Cruz,Mónica Díaz-Fernández,Alberto ávila-Castro,David Ortegón-Reyna,Armando Ariza-Castolo New J. Chem. 2016 40 5501
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5. 172. The Diels–Alder synthesis with 2 : 3-dimethylquinoxaline. The reaction between maleic anhydride and anthranilA. Sch?nberg,Ahmed Mortafa J. Chem. Soc. 1943 654
Additional information on 2,3-Dimethylquinoxaline
Professional Introduction to 2,3-Dimethylquinoxaline (CAS No: 2379-55-7)
2,3-Dimethylquinoxaline, identified by the Chemical Abstracts Service Number (CAS No) 2379-55-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoxaline family, a class of molecules characterized by a fused ring system consisting of a benzene ring and a pyrazine ring. The presence of two methyl substituents at the 2- and 3-positions enhances its structural stability and influences its electronic properties, making it a versatile scaffold for medicinal chemistry applications.
The structure of 2,3-Dimethylquinoxaline features a rigid bicyclic framework, which is conducive to interactions with biological targets. Its aromaticity and electron-rich nature make it an attractive candidate for designing molecules with potential pharmacological activity. Over the years, researchers have explored its derivatives for various therapeutic purposes, including antimicrobial, anticancer, and anti-inflammatory effects.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2,3-Dimethylquinoxaline and biological macromolecules. Studies have demonstrated that this compound can modulate enzyme activity and receptor binding through its unique structural features. For instance, modifications at the methyl-substituted positions have been shown to fine-tune binding affinity and selectivity, which are critical parameters in drug design.
One of the most compelling aspects of 2,3-Dimethylquinoxaline is its role as a precursor in synthesizing more complex bioactive molecules. Researchers have leveraged its scaffold to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The compound’s ability to undergo further functionalization allows chemists to explore diverse chemical space, leading to the discovery of promising drug candidates.
Recent publications highlight the exploration of 2,3-Dimethylquinoxaline derivatives as potential treatments for neurodegenerative disorders. The quinoxaline core has been found to interact with specific neurotransmitter receptors, suggesting its utility in developing therapies for conditions like Alzheimer’s disease and Parkinson’s disease. These findings underscore the compound’s significance as a pharmacological tool.
The synthesis of 2,3-Dimethylquinoxaline typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate carbonyl compounds and amidines, followed by methylation at the desired positions. Advances in synthetic methodologies have improved yield and purity, enabling more efficient production for research purposes.
In addition to its pharmaceutical applications, 2,3-Dimethylquinoxaline has been investigated for its potential in materials science. Its ability to form stable complexes with metal ions makes it useful in developing coordination polymers and catalysts. These materials exhibit interesting properties that could be exploited in industrial processes or advanced technological applications.
The chemical properties of 2,3-Dimethylquinoxaline, such as its solubility and stability under various conditions, also influence its suitability for different experimental techniques. Researchers often utilize spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to characterize this compound and its derivatives. These analytical techniques provide valuable insights into molecular structure and dynamics.
As interest in natural product-inspired drug design grows, 2,3-Dimethylquinoxaline has been examined for its structural resemblance to bioactive compounds found in plants and microorganisms. By incorporating elements from natural products into synthetic analogs derived from this scaffold, scientists aim to develop drugs with improved efficacy and reduced side effects.
The future prospects of 2,3-Dimethylquinoxaline in pharmaceutical research are promising. Ongoing studies focus on optimizing synthetic routes for large-scale production and exploring new derivatives with enhanced biological activity. Collaborative efforts between academia and industry are likely to accelerate the translation of laboratory findings into clinical applications.
In conclusion,2,3-Dimethylquinoxaline (CAS No: 2379-55-7) represents a valuable building block in medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and modifiable nature make it an indispensable tool for researchers seeking innovative solutions to complex biological challenges.
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